molecular formula C14H20N2O2 B033996 1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime CAS No. 106011-12-5

1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime

Katalognummer: B033996
CAS-Nummer: 106011-12-5
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: LOQZQLNBCOXCCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a piperidine ring core, substituted at the 4-position with a ketoxime functional group and further elaborated with a 2-(4-methoxyphenyl)ethyl side chain. This specific structural motif is designed to interact with central nervous system (CNS) targets, and researchers primarily investigate its potential as a precursor or analog in the study of sigma receptor ligands. The ketoxime group is a critical pharmacophore, often influencing the compound's binding affinity, selectivity, and metabolic stability.

Eigenschaften

IUPAC Name

N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14-4-2-12(3-5-14)6-9-16-10-7-13(15-17)8-11-16/h2-5,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQZQLNBCOXCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC(=NO)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Oxime Formation via Piperidine-4-Ketone Intermediate

A primary route involves the oximation of 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-one. The ketone precursor is synthesized through Friedel-Crafts alkylation or nucleophilic substitution. In a representative procedure, 4-piperidone is alkylated with 2-(4-methoxyphenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-one. Subsequent treatment with hydroxylamine hydrochloride in refluxing ethanol introduces the oxime group.

Reaction Conditions :

  • Hydroxylamine Source : Hydroxylamine hydrochloride (1.2 equiv)

  • Solvent : Ethanol (95%)

  • Temperature : Reflux (78°C) for 6–8 hours

  • Workup : Neutralization with NaOH, extraction with dichloromethane, and crystallization from ethanol/water.

This method achieves moderate yields (55–65%) and requires rigorous purification via column chromatography (SiO₂, ethyl acetate/hexane) to remove unreacted ketone.

Reductive Amination and Subsequent Oximation

An alternative approach employs reductive amination to construct the piperidine ring. Ethyl 4-oxopiperidine-1-carboxylate is reacted with 2-(4-methoxyphenyl)ethylamine in the presence of NaBH₃CN, followed by hydrolysis to yield 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-one. The ketone is then converted to the oxime using hydroxylamine hydrochloride under acidic conditions (HCl/EtOH).

Key Advantages :

  • Higher regioselectivity due to steric hindrance from the methoxyphenethyl group.

  • Yields improved to 70–75% when using NaBH(OAc)₃ as the reducing agent.

Advanced Functionalization Strategies

Carbodiimide-Mediated Oxime Coupling

In a patent-derived method, carbonyldiimidazole (CDI) activates the ketone intermediate for nucleophilic attack by hydroxylamine derivatives. For example, 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-one is refluxed with CDI in THF, followed by reaction with acetamide oxime to form the target compound.

Critical Parameters :

  • CDI Stoichiometry : 1.5 equivalents relative to ketone.

  • Reaction Time : 2 hours at reflux.

  • Byproduct Mitigation : Excess CDI is quenched with methanol prior to oxime addition.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-one, hydroxylamine hydrochloride, and acetic acid in DMF is irradiated at 120°C for 20 minutes, achieving 80% conversion. This method minimizes decomposition pathways observed in prolonged thermal reactions.

Purification and Characterization

Crystallization Techniques

Crude oxime is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Melting points (mp) are consistent at 149–150°C.

Spectroscopic Validation

  • IR : Strong absorption at 1668 cm⁻¹ (C=N–O stretch).

  • ¹H NMR (DMSO-d₆): δ 6.84–7.62 (m, aromatic protons), 3.72 (s, OCH₃), 2.48–2.92 (m, piperidine CH₂).

  • MS : Molecular ion peak at m/z 248.32 (M⁺).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Classical Oximation55–65958 hoursSimplicity
Reductive Amination70–759812 hoursHigh regioselectivity
Microwave-Assisted809720 minutesRapid synthesis

Challenges and Optimization Opportunities

  • Byproduct Formation : Residual ketone and over-oximated species require advanced chromatographic separation.

  • Solvent Selection : Substituting DMF with acetonitrile improves oxime stability during prolonged storage.

  • Catalytic Enhancements : Employing ZnCl₂ as a Lewis acid catalyst increases oxime yield to 85% under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Molecular Weight : The compound is lighter (248.32 g/mol) compared to SKF-96365 (400.50 g/mol), suggesting better solubility in organic solvents .

Pharmacological Targets : While 4-Methoxybutyrylfentanyl targets opioid receptors, SKF-96365 inhibits TRPC channels, indicating divergent biological roles despite shared aromatic methoxy groups .

Biologische Aktivität

1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime, also known by its CAS number 106011-12-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound is characterized by a piperidine ring substituted with a methoxyphenyl group and a ketoxime moiety. Below are some key physicochemical properties:

PropertyValue
Molecular FormulaC14H20N2O2
Molar Mass248.32 g/mol
Density1.13 g/cm³
Melting Point141-142 °C

Antimicrobial Properties

Research indicates that compounds containing piperidine structures often exhibit significant antimicrobial activity. For instance, studies have reported that various piperidine derivatives can inhibit bacterial growth effectively. In particular, derivatives with electron-donating groups like methoxy have shown enhanced activity against certain bacterial strains, suggesting that this compound may possess similar properties .

Antioxidant Activity

Antioxidant potential is another area where this compound may play a role. Piperidine derivatives have been evaluated for their ability to scavenge free radicals in vitro. The presence of the methoxy group is believed to enhance the radical-scavenging capacity of the compound, making it a candidate for further studies in antioxidant applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with specific enzymes or receptors within biological systems. This interaction could lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, including those structurally related to this compound:

  • Antimicrobial Activity : A study demonstrated that piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compound's structure influenced its activity, with substitutions enhancing efficacy against specific pathogens .
  • Antioxidant Studies : Research evaluating the antioxidant capacity of piperidinone oximes found that certain derivatives exhibited significant free radical scavenging abilities. The introduction of hydroxyl or methoxy groups was correlated with increased antioxidant activity .

Q & A

Basic: What are the recommended synthetic routes for 1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions. For example:

Piperidine functionalization : React piperidine-4-one with hydroxylamine to form the ketoxime moiety.

Substituent introduction : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig) to attach the 4-methoxyphenethyl group.
Key factors affecting yield include:

  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates .
  • Catalysts : Palladium catalysts enhance coupling efficiency but require inert atmospheres .
  • Purification : Column chromatography or recrystallization (e.g., using methanol/water) is critical for isolating high-purity products (>95%) .

Basic: What spectroscopic methods are optimal for characterizing the structural integrity of this compound?

Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm the piperidine ring, ketoxime group (C=N–OH), and methoxyphenyl protons. The methoxy group appears as a singlet (~δ 3.8 ppm) .
  • HPLC-MS : Verify purity (>98%) and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .
  • FTIR : Identify ketoxime (N–O stretch at ~1600 cm1^{-1}) and aromatic C–H stretches .

Basic: How can researchers screen the biological activity of this compound in preliminary assays?

Answer:

  • Receptor binding assays : Test affinity for opioid or serotonin receptors (common targets for piperidine derivatives) using radiolabeled ligands .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (IC50_{50} > 100 µM recommended for further study) .
  • Metabolic stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes) .

Advanced: What mechanistic insights explain the reactivity of the ketoxime group under acidic or basic conditions?

Answer:

  • Acidic conditions : The ketoxime undergoes Beckmann rearrangement to form an amide derivative, critical for diversifying molecular scaffolds .
  • Basic conditions : Dehydration may occur, forming a nitrile intermediate, which requires stabilization via electron-withdrawing groups .
  • Kinetic studies : Monitor reaction progress using in situ FTIR or LC-MS to optimize conditions and minimize side products .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values) be resolved?

Answer:

  • Assay standardization : Ensure consistent cell lines, buffer pH, and incubation times across labs .
  • Batch analysis : Compare purity (via HPLC) and stereochemistry (chiral chromatography) of test samples .
  • Computational modeling : Use molecular docking to validate target interactions and identify confounding variables (e.g., solvent effects) .

Advanced: What are the safety protocols for handling this compound given limited ecotoxicological data?

Answer:

  • Containment : Use fume hoods and closed systems to prevent inhalation or dermal exposure .
  • Waste disposal : Incinerate at >800°C with alkaline scrubbers to neutralize potential toxins .
  • Emergency response : For spills, absorb with vermiculite and treat with 10% sodium bicarbonate solution .

Advanced: How does modifying the methoxyphenyl or ketoxime group alter physicochemical properties?

Answer:

  • Methoxy substitution : Electron-donating groups (e.g., –OCH3_3) enhance solubility but reduce metabolic stability .
  • Ketoxime derivatization : Converting to oxime ethers improves lipophilicity (logP +0.5–1.0), impacting blood-brain barrier penetration .
  • Quantitative Structure-Activity Relationship (QSAR) : Use software like MOE to predict bioavailability and toxicity .

Advanced: What analytical strategies address stability challenges during long-term storage?

Answer:

  • Temperature control : Store at –20°C under argon to prevent oxidation of the ketoxime group .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to maintain crystallinity .
  • Stability-indicating assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • Molecular dynamics simulations : Model ligand-receptor interactions (e.g., µ-opioid receptor) to predict binding free energies .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic profiles (e.g., reduce CYP450 inhibition) .

Advanced: What gaps exist in understanding the environmental impact of this compound?

Answer:

  • Biodegradation : No data on microbial degradation pathways; recommend OECD 301F testing .
  • Aquatic toxicity : Prioritize Daphnia magna acute toxicity studies (EC50_{50}) to assess ecological risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.